molecular formula C10H15N3O4S B13301493 N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13301493
M. Wt: 273.31 g/mol
InChI Key: YXIAURZUDLBNFE-UHFFFAOYSA-N
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Description

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-methylpropanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(2-Amino-2-methylpropyl)-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3

InChI Key

YXIAURZUDLBNFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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